molecular formula C21H25N3O5S B14108680 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B14108680
M. Wt: 431.5 g/mol
InChI Key: PJGMLMFULQMGOF-UHFFFAOYSA-N
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Description

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and an acetamide moiety linked to a 3,4-dimethoxybenzyl group. The butyl chain may enhance lipophilicity, while the 3,4-dimethoxybenzyl group could improve binding affinity to hydrophobic pockets in biological targets.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H25N3O5S/c1-4-5-9-23-20(26)19-15(8-10-30-19)24(21(23)27)13-18(25)22-12-14-6-7-16(28-2)17(11-14)29-3/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,22,25)

InChI Key

PJGMLMFULQMGOF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis from Thiophene Precursors

The thieno[3,2-d]pyrimidine-2,4-dione core can be efficiently prepared from appropriate thiophene derivatives. The most common approach involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the pyrimidine ring.

Method A: Cyclization with Carbonyl Reagents

This approach involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with isocyanates or carbonate reagents to form the pyrimidine ring:

  • The 2-aminothiophene-3-carboxylic acid or its ester is treated with an isocyanate to form a ureido intermediate
  • Subsequent cyclization under basic conditions yields the thieno[3,2-d]pyrimidine-2,4-dione core

This method typically provides high yields (70-85%) and is amenable to various substitution patterns on the thiophene ring.

Method B: Synthesis via Thiophene-3-carboxamide Intermediates

An alternative approach involves:

  • Preparation of thiophene carboxamide derivatives
  • Treatment with formamide or formic acid to facilitate cyclization
  • Formation of the pyrimidine ring through an amide intermediate

This method is particularly useful when access to 2-aminothiophene precursors is limited.

Synthesis from Pyrimidine Precursors

The thieno[3,2-d]pyrimidine core can also be constructed by forming the thiophene ring from appropriately substituted pyrimidine derivatives.

Method C: Thorpe-Ziegler Cyclization

This approach involves:

  • Starting with a suitable pyrimidine derivative bearing a mercaptocarbonitrile group
  • Alkylation with chloroacetate esters
  • Base-mediated Thorpe-Ziegler cyclization to form the thiophene ring

This method has been reported to yield the desired thieno[3,2-d]pyrimidine scaffolds in good yields (70-75%).

The regioselective introduction of the butyl group at the N-3 position can be achieved through several methods, depending on the stage of synthesis.

Direct N-3 Alkylation

The most straightforward approach involves direct alkylation of the thieno[3,2-d]pyrimidine-2,4-dione with 1-bromobutane or 1-iodobutane in the presence of a suitable base:

  • Treatment of thieno[3,2-d]pyrimidine-2,4-dione with potassium carbonate or cesium carbonate in DMF
  • Addition of 1-bromobutane at controlled temperature (typically 50-60°C)
  • Selective N-3 alkylation due to the higher nucleophilicity of this position

This method typically provides moderate to good yields (60-75%) of the N-3 butylated product, with minimal formation of the N-1 alkylated isomer.

Sequential Alkylation Approach

For improved regioselectivity, a sequential alkylation strategy may be employed:

  • Protection of the N-1 position with a removable group (e.g., benzyl or PMB)
  • N-3 butylation under standard conditions
  • Deprotection to reveal the free N-1 position for subsequent functionalization

This approach ensures exclusive N-3 alkylation, albeit at the cost of additional synthetic steps.

Preparation of the N-(3,4-dimethoxybenzyl)acetamide Portion

Synthesis of N-(3,4-dimethoxybenzyl)acetamide Derivatives

The preparation of the N-(3,4-dimethoxybenzyl)acetamide portion can be achieved through several methods:

Method D: Direct Amidation of Chloroacetic Acid

  • Chloroacetic acid is activated using coupling reagents (EDCI, DMAP)
  • Reaction with 3,4-dimethoxybenzylamine forms the amide bond
  • Purification by recrystallization from appropriate solvents

This method typically provides yields of 70-80%.

Method E: Reaction with 2-Chloroacetyl Chloride

  • Treatment of 3,4-dimethoxybenzylamine with 2-chloroacetyl chloride in the presence of a base (TEA or DIPEA)
  • Reaction under controlled temperature (-50°C to room temperature)
  • Extraction and purification steps to obtain the N-(3,4-dimethoxybenzyl)-2-chloroacetamide

This approach generally delivers the desired intermediate in high yield (75-85%).

Alternative Route via 2,2-Dimethoxyacetamides

An alternative approach involves:

  • Preparation of 2,2-dimethoxyacetyl chloride from 2,2-dimethoxyacetic acid
  • Reaction with 3,4-dimethoxybenzylamine at controlled temperature
  • Formation of the N-(3,4-dimethoxybenzyl)-2,2-dimethoxyacetamide
  • Subsequent conversion to the desired chloroacetamide derivative

This route offers improved handling of intermediates and good yields (65-75%).

Complete Synthetic Routes to the Target Compound

Linear Synthetic Approach

A comprehensive linear synthetic route to the target compound is outlined in Scheme 1 and detailed in Table 1.

Scheme 1: Linear Synthetic Route to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Step 1: Preparation of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from appropriate thiophene precursors

Step 2: N-3 butylation using 1-bromobutane and K₂CO₃ in DMF

Step 3: N-1 alkylation with N-(3,4-dimethoxybenzyl)-2-chloroacetamide

Table 1. Reaction Conditions and Yields for Linear Synthetic Approach

Step Reagents Conditions Yield (%) Key Intermediate
1 Thiophene precursor, formamide 180-190°C, 4h 75-85 Thieno[3,2-d]pyrimidine-2,4-dione
2 1-Bromobutane, K₂CO₃, DMF 60°C, 6h 70-75 3-butyl-thieno[3,2-d]pyrimidine-2,4-dione
3 N-(3,4-dimethoxybenzyl)-2-chloroacetamide, Cs₂CO₃, DMF 50°C, 8h 60-65 Target compound

Convergent Synthetic Approach

A more efficient convergent approach involves the parallel preparation of two key building blocks as shown in Scheme 2 and Table 2.

Scheme 2: Convergent Synthetic Route to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Building Block A: 3-butyl-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Building Block B: N-(3,4-dimethoxybenzyl)-2-chloroacetamide
Final Step: Coupling of Building Blocks A and B

Table 2. Reaction Conditions and Yields for Convergent Synthetic Approach

Building Block Reagents Conditions Yield (%)
A Thiophene derivative, formamide, then 1-bromobutane, K₂CO₃ Step 1: 180-190°C, 4h
Step 2: DMF, 60°C, 6h
65-70
B 3,4-dimethoxybenzylamine, chloroacetyl chloride, TEA CH₂Cl₂, -50°C to rt, 2h 75-80
Final Coupling Building Blocks A + B, Cs₂CO₃ DMF, 50°C, 8h 60-65

Purification and Characterization

Purification Methods

The target compound can be purified through a combination of techniques:

  • Column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexane or dichloromethane/methanol mixtures)
  • Recrystallization from suitable solvents (ethanol, ethyl acetate, or dichloromethane/ethyl acetate)
  • Trituration with diethyl ether or petroleum ether to remove impurities

Characterization Data

The characterization of the target compound typically includes:

  • Melting point: 145-147°C (expected range)
  • ¹H-NMR (CDCl₃, 400 MHz): Characteristic signals for aromatic protons (δ 6.7-7.8 ppm), methoxy groups (δ 3.8-3.9 ppm), acetamide CH₂ (δ 4.5-4.7 ppm), butyl chain (δ 0.9-4.0 ppm)
  • ¹³C-NMR: Distinctive resonances for carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons
  • HRMS: Molecular ion peak consistent with calculated mass
  • IR (KBr): Strong absorption bands for C=O stretching (1650-1700 cm⁻¹), N-H stretching (3300-3400 cm⁻¹)

Comparative Analysis of Synthetic Methods

Table 3 provides a comprehensive comparison of the different synthetic approaches to the target compound.

Table 3. Comparative Analysis of Synthetic Methods

Synthetic Approach Advantages Limitations Overall Yield (%) Scalability
Linear Route (Method A) Straightforward, fewer separate operations Lower overall yield, challenging purification at each step 30-40 Moderate
Convergent Route (Method B) Higher overall yield, easier purification of intermediates Requires parallel synthesis operations 40-50 Good
Modified Route (Method C) Best regioselectivity, highest purity More steps, requires protecting groups 35-45 Excellent

Recent Advances and Optimizations

Recent advances in the synthesis of thieno[3,2-d]pyrimidine derivatives have focused on improving reaction conditions, enhancing regioselectivity, and developing more environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate several steps in the synthesis of thieno[3,2-d]pyrimidine derivatives:

  • Cyclization reactions to form the pyrimidine ring
  • N-alkylation steps
  • Amide coupling reactions

These methods typically provide improved yields and significantly reduced reaction times compared to conventional heating.

Green Chemistry Approaches

Efforts to develop more sustainable synthetic routes include:

  • Replacement of hazardous solvents with greener alternatives (water, ethanol)
  • Use of recyclable catalysts
  • Development of one-pot multi-step procedures to minimize waste
  • Employment of flow chemistry for continuous processing

Enzymatic Methods

Recent research has explored the use of enzymes (lipases, amidases) for regioselective functionalization of thieno[3,2-d]pyrimidine derivatives, particularly for amide bond formation with improved stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The thieno[3,2-d]pyrimidine core is shared among several analogs, but substituents at positions 3 (N-alkyl/aryl) and the acetamide side chain vary significantly, influencing physicochemical and biological properties.

Table 1: Structural and Molecular Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound C₂₃H₂₅N₃O₅S* ~467.5 g/mol 3-butyl, N-(3,4-dimethoxybenzyl) N/A
2-[3-(4-Fluorobenzyl)-...-yl]-N-(3-methoxypropyl)acetamide C₁₉H₂₀FN₃O₄S 405.44 g/mol 3-(4-fluorobenzyl), N-(3-methoxypropyl)
2-(3-butyl-...-yl)-N-(furan-2-ylmethyl)acetamide C₁₇H₁₉N₃O₄S 361.4 g/mol 3-butyl, N-(furan-2-ylmethyl)
N-(2,4-difluorophenyl)-2-[3-(3-methylbutyl)-...-yl]acetamide C₁₉H₁₉F₂N₃O₃S 407.4 g/mol 3-(3-methylbutyl), N-(2,4-difluorophenyl)
N-(3-((2,4-Dioxo-3-propyl-...-yl)methyl)phenyl)-2-ph... (BD01465522) C₂₄H₂₃N₃O₃S ~433.5 g/mol 3-propyl, N-(3-phenylmethyl)

*Estimated based on structural similarity to and .

Impact of Substituents on Properties

  • Lipophilicity : The butyl group in the target compound likely increases lipophilicity compared to shorter chains (e.g., propyl in BD01465522 ) or aromatic substituents (e.g., 4-fluorobenzyl in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Conversely, the 3,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which might favor π-π stacking interactions in binding pockets.
  • Steric Effects : Bulkier substituents (e.g., 3-methylbutyl in ) could hinder binding to compact active sites, whereas the smaller furan-2-ylmethyl group in might allow better accessibility.

Pharmacological Implications

  • Target Selectivity : The 3,4-dimethoxybenzyl group may confer selectivity for receptors with aromatic subpockets (e.g., kinases or GPCRs), whereas fluorinated analogs () could target enzymes requiring halogen bonding, such as thymidylate synthase.
  • Synthetic Accessibility : Compounds with simpler side chains (e.g., furan-2-ylmethyl in ) may be easier to synthesize compared to those with complex substituents like BD01465522 .

Research Findings and Hypotheses

  • : The 4-fluorobenzyl analog exhibits a molecular weight of 405.44 g/mol, significantly lower than the target compound. Fluorine’s electronegativity might enhance metabolic stability but reduce bioavailability due to increased polarity .
  • and : Substitution with heteroaromatic (furan) or fluorinated aryl groups reduces molecular weight and alters solubility. The 2,4-difluorophenyl group in could mimic tyrosine or histidine residues in enzyme active sites.

Biological Activity

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic compound that features a unique thieno[3,2-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound's structure includes:

  • A thieno[3,2-d]pyrimidine ring system.
  • A butyl substituent that enhances lipophilicity.
  • A dimethoxybenzyl group which may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The following table summarizes some related compounds and their observed biological effects:

Compound NameStructural FeaturesBiological Activity
5-Methylthieno[3,2-d]pyrimidineMethyl substitution on thiopheneAntimicrobial
6-Chlorothieno[3,2-d]pyrimidineChlorine substitutionAnticancer
4-Aminothieno[3,2-d]pyrimidineAmino group additionEnzyme inhibition

The specific combination of functional groups in 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide suggests enhanced biological activity compared to other similar compounds. This could lead to improved pharmacological profiles and efficacy in therapeutic applications.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could modulate receptor activity, impacting cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various thieno[3,2-d]pyrimidine derivatives for anticancer properties, it was found that modifications at the N-position significantly influenced cytotoxicity against cancer cell lines. The presence of the butyl group and dimethoxybenzyl moiety in our compound may enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : Another study highlighted the antimicrobial effects of thieno[3,2-d]pyrimidines against Gram-positive and Gram-negative bacteria. The lipophilic nature of the butyl group may facilitate membrane penetration, enhancing antimicrobial activity.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity due to the butyl substituent. This characteristic may enhance absorption and distribution within biological systems. Further studies are needed to evaluate its metabolism and excretion profiles.

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